(R)-1-(Pyrrolidin-2-yl)cyclopentanol
Description
Structure
3D Structure
Properties
CAS No. |
185246-69-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.241 |
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m1/s1 |
InChI Key |
QQUKQBYVRHYKMW-MRVPVSSYSA-N |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Synonyms |
Cyclopentanol, 1-(2-pyrrolidinyl)-, (R)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for R 1 Pyrrolidin 2 Yl Cyclopentanol and Chiral Analogues
Retrosynthetic Analysis of the (R)-1-(Pyrrolidin-2-yl)cyclopentanol Skeleton
A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical and common approach involves the disconnection of the carbon-carbon bond between the pyrrolidine (B122466) ring and the cyclopentanol (B49286) group. This leads to two key synthons: a chiral, N-protected 2-substituted pyrrolidine derivative (acting as a nucleophile or an electrophile) and cyclopentanone (B42830).
Enantioselective Synthesis of the Pyrrolidine Core
The pyrrolidine ring is a common motif in a vast number of natural products, pharmaceuticals, and chiral catalysts. mdpi.com Consequently, a multitude of methods for its enantioselective synthesis have been developed.
Asymmetric Construction of Substituted Chiral Pyrrolidines
The synthesis of enantiopure 2-substituted pyrrolidines is a cornerstone for building molecules like the target compound. A prevalent and efficient strategy is to start from readily available chiral precursors, such as L-proline or pyroglutamic acid, which belong to the "chiral pool". acs.org For instance, pyroglutamic acid can be converted into a hemiaminal, which then undergoes stereoselective reactions to introduce various substituents at the 5-position. acs.org
Another powerful approach is the use of biocatalysis. Transaminases (TAs) have emerged as highly effective catalysts for the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.orgnih.gov These enzymes can convert ω-chloroketones into chiral amines with high enantiomeric excess (up to >99.5% ee). nih.govacs.orgnih.gov The subsequent intramolecular cyclization of the resulting aminochloroketone furnishes the desired chiral pyrrolidine. The choice of transaminase allows for access to either the (R) or (S) enantiomer of the product. nih.govacs.org
Organocatalysis also offers robust methods for constructing chiral pyrrolidines. For example, the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles, catalyzed by chiral secondary amines like L-proline, can produce highly substituted pyrrolidines with excellent diastereomeric and enantiomeric control. researchgate.netacs.org
Cyclization Strategies for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring itself can be accomplished through various cyclization strategies. Intramolecular nucleophilic substitution is a fundamental method, often involving the cyclization of an amino group onto an alkyl halide or other electrophilic center within the same molecule. organic-chemistry.org
Radical cyclizations provide another effective route. For example, the 5-exo-trig cyclization of a 5-hexenyl radical can efficiently form a five-membered ring. core.ac.ukacs.org Electrophile-induced cyclizations are also common. For instance, N-bromosuccinimide (NBS) can initiate a cascade reaction in certain unsaturated aziridines, leading to the diastereoselective formation of functionalized pyrrolidines. rsc.org This process involves the formation of a bromonium ion, followed by an intramolecular attack by the nitrogen atom. rsc.org
More recently, methods involving transition-metal catalysis have been developed. Iridium complexes, for example, can catalyze the N-heterocyclization of primary amines with diols to afford various cyclic amines, including pyrrolidines, in high yields. organic-chemistry.org
Stereoselective Formation of the Cyclopentanol Moiety
The cyclopentane (B165970) ring is another ubiquitous structural motif in organic chemistry. baranlab.org The stereoselective synthesis of substituted cyclopentanol derivatives is crucial for the construction of the target molecule.
Strategies for Asymmetric Cyclopentanol Synthesis
The key stereochemical challenge in forming the 1-(pyrrolidin-2-yl)cyclopentanol structure is the creation of the tertiary alcohol stereocenter. This is typically achieved through the nucleophilic addition of a 2-pyrrolidinyl organometallic reagent (e.g., a Grignard or organolithium reagent) to cyclopentanone. The stereoselectivity of this addition is governed by the principle of asymmetric induction, where the existing chiral center at the 2-position of the pyrrolidine ring directs the approach of the nucleophile to one of the two prochiral faces of the cyclopentanone carbonyl group. libretexts.org
For the synthesis of more complex chiral cyclopentanol analogues, enantioselective reduction of a prochiral cyclopentanone derivative can be employed. wikipedia.org This can be achieved using chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, or through catalytic asymmetric hydrogenation using transition metal complexes with chiral ligands like BINAP. wikipedia.org
Annulation Reactions for Cyclopentane Ring Construction
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are powerful tools for constructing cyclopentane rings. baranlab.org While not always the most direct route for the title compound, they are invaluable for synthesizing diverse analogues.
[3+2] cycloaddition reactions are among the most common methods for cyclopentane annulation. organic-chemistry.orgnih.gov These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring. For example, organocatalytic [3+2] annulation between allenes and electron-poor olefins can produce substituted cyclopentenes with high asymmetric induction. organic-chemistry.org Another approach involves the palladium-catalyzed annulation of allenyl boronic esters with conjugate acceptors, which yields substituted cyclopentenes with high diastereoselectivity. organic-chemistry.org
Radical cyclizations also play a role in cyclopentane ring formation. Intramolecular addition of acyl radicals to double bonds can lead to 2-substituted five-membered cyclic ketones. organic-chemistry.org Additionally, free radical annulation can occur where a homoallyl radical reacts with an electron-deficient olefin, initiating a 5-exo-trigonal cyclization to form a cyclopentane ring. core.ac.uk Traditional ionic reactions like intramolecular aldol (B89426) condensations of 1,6-dicarbonyl compounds remain a classic and effective method for cyclopentane annulation. baranlab.org
Data on Pyrrolidine Synthesis
The following table summarizes results from a biocatalytic approach to synthesizing chiral 2-substituted pyrrolidines, demonstrating the effectiveness of transaminases in achieving high enantioselectivity.
| Starting Material (ω-chloroketone) | Transaminase | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-chloro-5-phenylpentan-2-one | (R)-selective TA | (R)-2-(p-chlorophenyl)pyrrolidine | 84 (isolated) | >99.5 |
| 1-chloro-5-(p-chlorophenyl)pentan-2-one | (R)-selective TA | (R)-2-(p-chlorophenyl)pyrrolidine | 90 (analytical) | >99.5 |
| 1-chloro-5-(p-methoxyphenyl)pentan-2-one | (S)-selective TA | (S)-2-(p-methoxyphenyl)pyrrolidine | 75 (analytical) | >99.5 |
| 1-chloro-5-methylhexan-2-one | (R)-selective TA | (R)-2-isobutylpyrrolidine | 60 (analytical) | >99.5 |
| Data sourced from references nih.govacs.orgnih.gov. |
Convergent and Divergent Approaches to Integrate Pyrrolidine and Cyclopentanol Scaffolds
The construction of the 1-(pyrrolidin-2-yl)cyclopentanol framework can be achieved through either convergent or divergent synthetic strategies. Convergent syntheses involve the separate preparation of the pyrrolidine and cyclopentanol moieties, which are then coupled together. In contrast, divergent approaches begin with a common precursor that is then elaborated to introduce the desired functionality and stereochemistry.
Coupling Strategies for Amine-Alcohol Linkages
A primary convergent strategy for synthesizing 1-(pyrrolidin-2-yl)cyclopentanol involves the coupling of a pre-formed chiral pyrrolidine derivative with a cyclopentanone or a related electrophile. A common method is the Grignard reaction, where a Grignard reagent derived from a protected 2-halopyrrolidine is added to cyclopentanone. However, controlling the stereochemistry at the newly formed tertiary alcohol center can be challenging.
A more stereocontrolled approach involves the addition of an organometallic reagent to a chiral N-protected proline derivative, such as an N-Boc-proline ester or aldehyde. nih.gov The stereochemical outcome of such additions is often influenced by the chiral center already present in the proline ring, proceeding through a Felkin-Ahn or chelation-controlled model to favor one diastereomer. For instance, the addition of cyclopentylmagnesium bromide to an N-protected L-proline-derived aldehyde would be expected to yield the (R,S)-diastereomer with high selectivity. Subsequent deprotection would then afford the target this compound.
Divergent strategies often commence from a precursor containing both the nitrogen and the carbon framework, which is then cyclized and functionalized. For example, an acyclic amino ketone could undergo an intramolecular cyclization followed by reduction. A photocatalyzed decarboxylative coupling of an N-aryl-α-amino acid with an indole (B1671886) derivative, followed by a Friedel-Crafts alkylation, represents a divergent approach to related 3-pyrrolidin-2-yl-1H-indoles, showcasing the potential for building complexity from a common intermediate. acs.org
Chemoenzymatic Protocols for Chiral Cyclopentanol-Amine Derivatives
Chemoenzymatic methods offer a powerful tool for the synthesis of enantiomerically pure chiral amines and alcohols by combining the selectivity of enzymes with the versatility of chemical transformations. nih.govresearchgate.net For the synthesis of this compound and its analogues, several chemoenzymatic strategies can be envisioned.
One approach is the kinetic resolution of a racemic mixture of 1-(pyrrolidin-2-yl)cyclopentanol. This can be achieved using lipases, such as Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net
Another strategy is the asymmetric reduction of a ketone precursor, such as 1-(pyrrolidin-2-yl)cyclopentyl ketone, using a ketoreductase (KRED). A wide range of KREDs are available, offering access to either enantiomer of the corresponding alcohol with high enantiomeric excess. nih.gov The required ketone precursor can be synthesized through various standard organic reactions.
Furthermore, a one-pot photoenzymatic synthesis has been reported for related chiral N-Boc-3-amino/hydroxy-pyrrolidines, which combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov This demonstrates the potential for integrating chemical and biological catalysis in a single vessel to produce complex chiral molecules from simple starting materials.
| Enzyme Class | Substrate | Transformation | Product Configuration | Reference |
| Lipase (e.g., CALB) | Racemic 1-(pyrrolidin-2-yl)cyclopentanol | Kinetic Resolution (Acylation) | (R)- or (S)-alcohol and ester | researchgate.net |
| Ketoreductase (KRED) | 1-(pyrrolidin-2-yl)cyclopentyl ketone | Asymmetric Reduction | (R)- or (S)-alcohol | nih.gov |
| Amine Dehydrogenase (AmDH) | α-hydroxy ketone | Reductive Amination | (S)-amino alcohol | acs.org |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. mdpi.comsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
For the synthesis of this compound, a chiral auxiliary could be attached to the pyrrolidine nitrogen. Popular auxiliaries include Evans' oxazolidinones and pseudoephedrine. nih.govyoutube.com For example, an N-acylated pyrrolidine bearing an Evans auxiliary can undergo diastereoselective alkylation at the α-position. Subsequent transformation of the acyl group into a cyclopentanol moiety, for instance, through reaction with a cyclopentyl Grignard reagent followed by reduction, and final removal of the auxiliary would yield the chiral product.
A "temporary stereocentre" approach has also been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which could be conceptually adapted. organic-chemistry.org This method involves an aldol reaction with a chiral auxiliary to create a temporary stereocenter, which then directs a subsequent diastereoselective reaction before being removed.
Optimization of Synthetic Pathways for this compound
The efficiency and selectivity of synthetic routes are highly dependent on the choice of catalyst and reaction conditions. Optimization of these parameters is crucial for developing practical and scalable syntheses of this compound.
Catalyst Development for Enhanced Yield and Selectivity
For syntheses involving catalytic steps, such as asymmetric hydrogenations or C-C bond formations, the development of highly active and selective catalysts is paramount. For instance, in a synthesis proceeding through the asymmetric hydrogenation of a 1-(pyrrolidin-2-yl)cyclopentyl ketone precursor, various ruthenium and iridium-based catalysts with chiral ligands have been shown to be effective for related substrates. nih.govnih.govrsc.org
The choice of ligand is critical for achieving high enantioselectivity. Chiral diphosphine ligands like BINAP in combination with a diamine co-ligand are commonly used in Noyori-type asymmetric hydrogenations of ketones. youtube.com The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic performance for a specific substrate.
The following table summarizes the performance of different catalytic systems in the asymmetric hydrogenation of ketones, which is a key potential step in the synthesis of the target molecule.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |
| RuCl2(BINAP)(diamine) | Aromatic Ketones | >99 | >99 (R) | tcichemicals.com |
| Ir-NNP Cinchona Alkaloid Derived | Heteroaromatic Ketones | up to 99 | up to 99.9 | nih.gov |
| Rh(III)-Chiral Complex | β,γ-Unsaturated Ketoesters | 48-89 | up to 99 | nih.gov |
Reaction Condition Tuning for Optimized Enantiomeric Purity
Beyond the catalyst itself, reaction conditions such as solvent, temperature, pressure, and the presence of additives can have a profound impact on the yield and enantiomeric purity of the product. mdpi.com
In proline-catalyzed aldol reactions, for example, the choice of solvent can significantly influence the diastereoselectivity and enantioselectivity. mdpi.comnih.gov The addition of water to organic solvents has been shown to improve the stereochemical outcome in some cases. Temperature is another critical parameter; lower temperatures often lead to higher enantioselectivity, albeit at the cost of longer reaction times.
For Grignard additions to chiral aldehydes or ketones, the solvent can affect the degree of chelation control, thereby influencing the diastereoselectivity. acs.org Ethereal solvents like THF are commonly used, but the specific choice can be crucial. Additives, such as Lewis acids or bases, can also be employed to enhance selectivity by interacting with the substrate or the reagent.
The optimization of these conditions is often an empirical process, requiring systematic screening to identify the ideal parameters for a given transformation.
| Reaction Type | Key Condition Varied | Effect on Selectivity | Reference |
| Proline-catalyzed Aldol | Solvent (MeOH vs. MeOH/H2O) | Increased enantioselectivity in aqueous media | mdpi.com |
| Proline-catalyzed Aldol | Temperature (rt vs. 0 °C) | Increased diastereoselectivity at lower temperature | mdpi.com |
| Grignard Addition | Solvent (Coordinating vs. Non-coordinating) | Reversal of diastereoselectivity | acs.org |
Stereochemical Control and Absolute Configuration Determination
Diastereoselective and Enantioselective Control in the Synthesis of (R)-1-(Pyrrolidin-2-yl)cyclopentanol
Achieving high levels of stereochemical purity in the synthesis of this compound, which contains two stereogenic centers, requires sophisticated strategies to control both diastereoselectivity and enantioselectivity. Synthetic approaches often rely on asymmetric catalysis or the use of chiral starting materials to guide the formation of the desired stereoisomer. researchgate.netgoogle.com The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds and organocatalysts, leading to extensive research into its stereoselective synthesis. researchgate.netnih.gov
Asymmetric catalysis is a powerful tool for constructing chiral molecules with high enantiomeric excess. The use of chiral metal complexes, where a metal center is coordinated to a chiral ligand, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov
For the synthesis of chiral pyrrolidines, rhodium-based catalysts have demonstrated significant success. organic-chemistry.org Rhodium-catalyzed asymmetric arylative cyclizations, for instance, can form a new stereocenter with high enantioselectivity. organic-chemistry.org The choice of the chiral ligand is paramount to the success of these reactions. C₁-symmetric chiral diene ligands have been effectively used to achieve good yields and high enantioselectivities in the synthesis of substituted pyrrolidines. organic-chemistry.org The catalyst system's stereoselectivity is attributed to the specific coordination between the chiral catalyst and the substrates, which favors one pathway of product formation over the other. organic-chemistry.org
Table 1: Examples of Chiral Ligands in Asymmetric Synthesis
| Catalyst/Ligand Type | Metal Center | Application | Typical Enantioselectivity |
|---|---|---|---|
| Chiral Diene Ligands | Rhodium (Rh) | Asymmetric Arylative Cyclization | Up to 92% ee organic-chemistry.org |
| Chiral Cyclopentadienyl Ligands | Various | General Asymmetric Catalysis | Varies with reaction nih.gov |
This table presents examples of ligand types used in asymmetric synthesis to control stereochemistry in reactions that can produce chiral heterocyclic structures.
An alternative or complementary strategy to asymmetric catalysis is substrate control, where the chirality of the final molecule is derived from a chiral starting material. This process, known as chiral transfer, is a cornerstone of the synthesis of many complex chiral molecules. nih.gov
The "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products, provides an excellent source of starting materials. For the synthesis of chiral pyrrolidine derivatives, L-proline and its derivatives are common starting points. nih.govnih.gov The inherent stereocenter of L-proline can be used to direct the formation of new stereocenters during the synthetic sequence. For example, a synthetic route to a chiral pyrrolidin-2-yl-methanol derivative proceeds from (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, where the stereochemistry at the 2-position of the pyrrolidine ring is set from the beginning. google.com
In diastereoselective reactions like 1,3-dipolar cycloadditions used to form the pyrrolidine ring, the chiral information can be introduced from either the dipolar precursor or the dipolarophile, guiding the approach of the reactants to form one diastereomer preferentially. nih.gov Similarly, chiral auxiliaries can be temporarily attached to a substrate to direct a stereoselective transformation, after which the auxiliary is removed. nih.gov
Methods for Stereoisomer Resolution and Enrichment
When a synthesis produces a mixture of stereoisomers (a racemic or diastereomeric mixture), resolution techniques are required to separate and isolate the desired enantiomer or diastereomer.
Enzymatic resolution is a highly effective method for separating enantiomers of racemic alcohols and their derivatives. This technique leverages the stereoselectivity of enzymes, most commonly lipases, which catalyze reactions on one enantiomer at a much faster rate than the other. google.commdpi.com
Kinetic resolution of a racemic alcohol can be achieved through enzyme-catalyzed enantioselective acylation (or esterification). In a typical procedure, a racemic alcohol is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, for example, the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted. google.comresearchgate.net The resulting mixture of an ester and an unreacted alcohol can then be separated by standard chromatographic methods. This approach has been successfully applied to resolve racemic hydroxy-cyclopentenones, which are structurally related to the cyclopentanol (B49286) moiety of the target compound. google.comresearchgate.net
Table 2: Common Lipases in Enzymatic Resolution
| Enzyme | Source Organism | Common Application |
|---|---|---|
| Candida antarctica Lipase B (CALB) | Pseudozyma antarctica | Enantioselective esterification of alcohols researchgate.net |
| Candida rugosa Lipase (CRL) | Candida rugosa | Enantioselective hydrolysis of esters researchgate.net |
This table lists enzymes commonly used in the kinetic resolution of chiral alcohols and related compounds.
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. nih.govunife.it
The CSP creates a chiral environment within the chromatography column. As the racemic mixture passes through the column, one enantiomer forms a more stable transient complex with the CSP than the other, causing it to be retained longer and thus elute later. nih.gov Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188), amylose), proteins, and synthetic polymers. unife.itresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. nih.gov This method is routinely used for both determining the enantiomeric purity (enantiomeric excess) of a sample and for isolating enantiomerically pure compounds for further use. unife.itnih.gov
Another approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral HPLC on silica (B1680970) gel. mdpi.com
Elucidation of Absolute Configuration
After synthesizing and isolating a pure enantiomer, it is essential to unequivocally determine its three-dimensional structure, or absolute configuration.
A definitive method for determining absolute configuration is single-crystal X-ray crystallography. mdpi.com This technique maps the electron density of a crystalline sample, allowing for the precise determination of the spatial arrangement of every atom in the molecule. When anomalous dispersion effects are measured, typically facilitated by the presence of a heavy atom in the structure, the absolute configuration can be determined with high confidence, as indicated by the Flack parameter. mdpi.com
Spectroscopic methods are also employed, often by converting the enantiomer into a pair of diastereomers with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomers exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H-NMR. Analysis of the chemical shift differences allows for the assignment of the absolute configuration of the original alcohol. mdpi.com
Finally, the absolute configuration can sometimes be inferred through comparison with a known standard. For instance, if the compound is analyzed using chiral HPLC, its retention time can be compared to that of an authentic, independently synthesized sample of this compound with a confirmed absolute configuration. nih.gov
Spectroscopic and Diffraction Methods for Chiral Compounds
The unambiguous assignment of the absolute configuration of a chiral molecule like this compound is a fundamental aspect of its chemical characterization. While various techniques can provide structural information, single-crystal X-ray diffraction is considered the gold standard for determining the absolute stereochemistry of a crystalline compound. google.com This method allows for the direct visualization of the molecule's three-dimensional structure, confirming the spatial orientation of the substituents around the chiral centers. For this compound, obtaining a suitable crystal may require derivatization to introduce a heavy atom, which enhances the anomalous dispersion effect and facilitates the reliable determination of the absolute configuration. google.com
In the absence of a crystal structure, spectroscopic techniques play a crucial role. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral shift reagents or by forming diastereomeric derivatives, can be employed to distinguish between enantiomers and provide insights into the relative stereochemistry. nih.gov While NMR is powerful for determining the relative configuration of stereocenters within a molecule, assigning the absolute configuration often requires comparison to a known standard or computational modeling. nih.gov
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, offers another powerful method for determining absolute configuration in solution. By comparing the experimental VCD spectrum of this compound with the computationally predicted spectrum for the (R)-enantiomer, a confident assignment of the absolute configuration can be made.
Chiroptical Properties for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of a chiral compound is often as critical as knowing its absolute configuration. Chiroptical methods, which are sensitive to the differential interaction of chiral molecules with polarized light, are the primary tools for this assessment.
Optical Rotation is a fundamental chiroptical property that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). For this compound, a measured specific rotation that matches the literature value for the enantiomerically pure compound would be a strong indicator of high enantiomeric purity. Polarimetry is a common and accessible technique for this purpose.
Circular Dichroism (CD) Spectroscopy provides more detailed stereochemical information than optical rotation. CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint for its identification and for the quantitative determination of enantiomeric excess. For this compound, the sign and magnitude of the Cotton effects in its CD spectrum are directly related to its absolute configuration and concentration. This technique is particularly valuable for online monitoring when coupled with High-Performance Liquid Chromatography (HPLC), allowing for the separation and quantification of enantiomers in a mixture.
The table below summarizes the key chiroptical and spectroscopic methods used in the stereochemical analysis of chiral compounds like this compound.
| Technique | Information Provided | Application to this compound |
| Single-Crystal X-ray Diffraction | Unambiguous absolute configuration of crystalline compounds. google.com | Direct determination of the 3D structure, confirming the (R) configuration. |
| Nuclear Magnetic Resonance (NMR) | Relative stereochemistry, diastereomeric differentiation. nih.gov | Structural elucidation and confirmation of connectivity. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | Non-destructive determination of absolute stereochemistry. |
| Optical Rotation / Polarimetry | Enantiomeric purity and confirmation of chiral identity. | Routine quality control to assess enantiomeric excess. |
| Circular Dichroism (CD) Spectroscopy | Absolute configuration and enantiomeric purity. | Fingerprinting the enantiomer and quantitative analysis. |
Mechanistic Investigations of Reactions Involving R 1 Pyrrolidin 2 Yl Cyclopentanol
Reaction Pathway Elucidation
The catalytic cycle of prolinol-type catalysts, including (R)-1-(pyrrolidin-2-yl)cyclopentanol, in reactions such as aldol (B89426) and Mannich additions, is generally understood to proceed through the formation of a key nucleophilic enamine intermediate. wikipedia.orgwikipedia.org The pyrrolidine (B122466) nitrogen of the catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form an enamine, which then attacks the electrophilic acceptor. wikipedia.orglibretexts.org Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst, completing the cycle. libretexts.orgmdpi.com
Identification of Key Intermediates and Transition States
The stereochemical outcome of reactions catalyzed by prolinol derivatives is determined at the transition state of the carbon-carbon bond-forming step. For instance, in proline-catalyzed aldol reactions, a six-membered, chair-like transition state, akin to the Zimmerman-Traxler model, is often invoked. wikipedia.orgwikipedia.org This model involves the enamine, the aldehyde, and the carboxylic acid group of proline, which acts as a Brønsted acid to activate the aldehyde. For prolinol derivatives like this compound, the hydroxyl group plays a similar crucial role.
Key intermediates in the catalytic cycle include:
Enamine: Formed between the pyrrolidine catalyst and the carbonyl donor. libretexts.org
Iminium Ion: Generated after the enamine attacks the electrophile. libretexts.org
Oxazolidinone: In some cases, these can form as off-cycle or "parasitic" species, although their precise role is a matter of debate. wikipedia.org
The transition states are highly organized structures where the stereochemistry is dictated by minimizing steric clashes and maximizing favorable non-covalent interactions. libretexts.org For example, the si-face attack of the enamine onto the aldehyde is often favored to avoid steric hindrance between the aldehyde's substituent and the catalyst's chiral scaffold. libretexts.org
Role of Non-Covalent Interactions, including Hydrogen Bonding, in Stereocontrol
Non-covalent interactions are paramount in achieving high stereoselectivity in organocatalysis. nih.gov In reactions catalyzed by this compound and its analogs, hydrogen bonding is a dominant factor in orienting the substrates within the transition state assembly. The hydroxyl group of the catalyst can form a hydrogen bond with the electrophile (e.g., the aldehyde's carbonyl oxygen), effectively shielding one face of the electrophile and directing the nucleophilic attack of the enamine to the opposite face. wikipedia.org
This bifunctional nature, where the amine forms the enamine and the hydroxyl group directs the electrophile, is a hallmark of prolinol-type catalysts. mdpi.com The interplay of these interactions within the chiral environment of the catalyst creates a well-defined, rigid transition state that leads to high levels of asymmetric induction. The specific geometry of the catalyst, including the cyclopentanol (B49286) ring in this case, contributes to the steric environment that further refines stereocontrol.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for unraveling the complex mechanisms of organocatalyzed reactions. These studies provide detailed energetic and structural information about intermediates and transition states that are often difficult to probe experimentally.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
DFT calculations have been extensively applied to study the mechanisms of reactions catalyzed by proline and its derivatives. rsc.org These studies help to map out the potential energy surface of the reaction, identifying the lowest energy pathways and rationalizing the observed stereoselectivity. For reactions involving catalysts like this compound, DFT can model the key transition states and quantify the energy differences between the pathways leading to different stereoisomers. researchgate.net
For example, in a typical aldol reaction, DFT calculations can compare the energies of the four possible transition states (Re/Si face attack on both E/Z enamines). The calculations often confirm that the transition state leading to the experimentally observed major product is indeed the lowest in energy. These studies have corroborated the crucial role of the hydroxyl group in stabilizing the favored transition state through hydrogen bonding.
Below is a representative table of calculated energy barriers for a proline-derivative-catalyzed aldol reaction, illustrating how DFT can pinpoint the most favorable reaction channel.
| Transition State | Enamine Geometry | Face of Attack | Calculated Relative Energy (kcal/mol) | Predicted Major Product |
| TS-1 | E | Re | 2.5 | --- |
| TS-2 | E | Si | 0.0 | syn |
| TS-3 | Z | Re | 4.8 | --- |
| TS-4 | Z | Si | 3.1 | --- |
This is an illustrative table based on typical DFT results for prolinol-type catalysts.
Conformation Analysis and Steric Hindrance Effects in Catalysis
The conformational flexibility of the pyrrolidine ring and the orientation of the cyclopentanol group are critical to the catalyst's function. Computational analysis allows for a detailed exploration of the conformational landscape of the catalyst and its intermediates. nih.gov The cyclopentanol moiety, being a bulky substituent, plays a significant steric role in differentiating the two faces of the enamine intermediate.
DFT studies can quantify the steric hindrance by analyzing the structures of the transition states. researchgate.net The cyclopentanol group can effectively block one face of the enamine, forcing the electrophile to approach from the less hindered side, thereby controlling the stereochemical outcome. This steric blocking is a key design element in many successful organocatalysts derived from proline. mdpi.com The analysis of non-covalent interaction plots from DFT calculations can visually represent these steric clashes and stabilizing interactions within the chiral pocket of the catalyst. researchgate.net
Kinetic Studies of Catalytic Processes for this compound and its Derivatives
Kinetic studies are essential for understanding the rate-determining step of a catalytic cycle and for optimizing reaction conditions. For organocatalytic reactions involving proline derivatives, kinetic analyses have revealed that the rate-limiting step can vary depending on the specific substrates and reaction conditions. mdpi.com
The following table presents hypothetical kinetic data for an aldol reaction catalyzed by a prolinol derivative, demonstrating the effect of catalyst loading on reaction time and enantioselectivity.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 20 | 6 | 95 | 98 |
| 10 | 12 | 94 | 98 |
| 5 | 24 | 92 | 97 |
| 1 | 48 | 85 | 97 |
This table is illustrative and based on general observations for prolinol-type catalysts.
Derivatives and Structural Modifications of R 1 Pyrrolidin 2 Yl Cyclopentanol
Design Principles for Modified Analogues
The rational design of analogues of (R)-1-(Pyrrolidin-2-yl)cyclopentanol is a key strategy to fine-tune its catalytic properties. Modifications typically focus on the two principal components of the molecule: the pyrrolidine (B122466) ring and the cyclopentanol (B49286) moiety. The overarching goal of these modifications is to enhance catalytic activity, improve enantioselectivity, and broaden the substrate scope.
Introduction of Substituents on the Pyrrolidine Ring
The introduction of substituents onto the pyrrolidine ring is a widely adopted strategy to modulate the steric and electronic properties of proline-derived organocatalysts. nih.gov These modifications can influence the catalyst's solubility, stability, and, most importantly, its ability to create a well-defined chiral environment around the active site.
Common modifications include the introduction of bulky groups at the C-4 or C-5 positions of the pyrrolidine ring. For instance, the incorporation of aryl or silyl (B83357) groups can enhance the steric hindrance, leading to improved facial discrimination of the substrate and consequently higher enantioselectivity. The electronic nature of the pyrrolidine nitrogen can also be tuned by the introduction of electron-withdrawing or electron-donating groups on the ring, which can affect the nucleophilicity of the amine and its catalytic activity.
A review of pyrrolidine-based organocatalysts highlights that the structures of these catalysts have been extensively modified to optimize their efficiency and selectivity. nih.gov This often involves the synthesis of substituted chiral pyrrolidines, which serve as building blocks for more complex catalysts. nih.gov
Modifications of the Cyclopentanol Moiety
The cyclopentanol moiety in this compound plays a crucial role in the catalytic cycle, primarily through hydrogen bonding interactions. Modifications to this part of the molecule can therefore have a significant impact on the catalyst's performance.
Strategies for modification include altering the size and substitution pattern of the cycloalkanol ring. For example, expanding the ring to a cyclohexanol (B46403) or contracting it to a cyclobutanol (B46151) derivative can change the spatial orientation of the hydroxyl group relative to the pyrrolidine ring, thereby affecting the geometry of the transition state. The introduction of substituents on the cyclopentanol ring itself can also create additional steric bulk or introduce new stereocenters, which can further refine the stereochemical control of the reaction.
While specific examples for the direct modification of the cyclopentanol group in this exact molecule are not extensively documented in readily available literature, the principles are drawn from the broader field of proline-derived organocatalysis where the substituent at the C-2 position is frequently varied to achieve desired catalytic outcomes.
Impact of Structural Changes on Catalytic Activity and Selectivity
The structural modifications of this compound analogues have a profound impact on their catalytic activity and selectivity in various asymmetric transformations, such as aldol (B89426) and Michael reactions.
The introduction of bulky substituents on the pyrrolidine ring or the cyclopentanol moiety generally leads to an increase in enantioselectivity. This is attributed to the enhanced steric repulsion between the catalyst and one of the prochiral faces of the substrate, which more effectively blocks one of the possible reaction pathways. However, excessive steric hindrance can also lead to a decrease in catalytic activity by impeding the approach of the substrate to the active site.
The electronic effects of the substituents also play a critical role. Electron-withdrawing groups on the pyrrolidine ring can decrease the nucleophilicity of the secondary amine, which may slow down the reaction rate but can also prevent side reactions. Conversely, electron-donating groups can enhance the reactivity. The acidity of the hydroxyl group on the cyclopentanol moiety can also be tuned through substitution, which in turn affects its ability to act as a hydrogen bond donor and activate the electrophile.
The following table summarizes the general effects of structural modifications on the catalytic performance of proline-derived organocatalysts, which are analogous to this compound.
| Modification | Effect on Activity | Effect on Enantioselectivity | Rationale |
| Bulky Substituents on Pyrrolidine Ring | Generally Decreases | Generally Increases | Increased steric hindrance leading to better facial discrimination. |
| Electron-Withdrawing Groups on Pyrrolidine Ring | Generally Decreases | Can Increase or Decrease | Reduced nucleophilicity of the amine; may alter transition state geometry. |
| Electron-Donating Groups on Pyrrolidine Ring | Generally Increases | Can Increase or Decrease | Increased nucleophilicity of the amine; may alter transition state geometry. |
| Modification of the Alcohol Moiety | Varies | Varies | Alters the steric and electronic environment of the hydrogen-bonding site. |
Synthesis of Conformationally Restricted Derivatives for Enhanced Stereocontrol
To improve the stereocontrol exerted by this compound-based catalysts, researchers have focused on the synthesis of conformationally restricted derivatives. By limiting the conformational flexibility of the catalyst, the transition state of the reaction can be more rigidly defined, leading to a higher degree of stereoselectivity.
One common approach is to introduce cyclic structures that bridge different parts of the catalyst molecule. For example, fusing an additional ring to the pyrrolidine framework can lock it into a specific conformation. This rigidity can pre-organize the catalytic groups into an optimal geometry for stereoselective catalysis. The synthesis of such derivatives often involves multi-step sequences starting from chiral precursors like L-proline.
A review on pyrrolidine-based organocatalysts notes that chiral pyrrolidines with high steric hindrance or structural rigidity act by shielding one face of the substrate, thereby directing the attack to the other face. nih.gov This principle underscores the development of conformationally constrained catalysts.
Development of Heterogenized or Immobilized this compound Catalysts
A significant challenge in homogeneous organocatalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, considerable effort has been directed towards the development of heterogenized or immobilized versions of this compound and related proline-derived catalysts.
Immobilization is typically achieved by anchoring the catalyst to an insoluble support, such as a polymer, silica (B1680970) gel, or magnetic nanoparticles. The choice of support and the linking strategy are crucial to ensure that the catalyst retains its activity and selectivity. Common methods for immobilization include covalent bonding, ionic interactions, or physical adsorption.
Polymer-supported catalysts, for instance, offer good stability and can be easily recovered by filtration. nih.gov Magnetic nanoparticles functionalized with the catalyst are another attractive option, as they can be readily separated from the reaction mixture using an external magnet. These heterogenized catalysts not only facilitate catalyst recycling but also open up possibilities for their use in continuous flow reactors, making the catalytic process more sustainable and economically viable.
The following table lists some of the common supports used for the immobilization of proline-derived catalysts.
| Support Material | Advantages | Disadvantages |
| Polymers (e.g., Polystyrene) | High loading capacity, good stability | Swelling in organic solvents, potential for pore diffusion limitations |
| Silica Gel | High surface area, rigid structure | Lower loading capacity compared to polymers, potential for leaching |
| Magnetic Nanoparticles | Easy separation, high surface area | Potential for aggregation, can be more expensive to prepare |
Advanced Characterization Techniques for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of organic molecules. For (R)-1-(Pyrrolidin-2-yl)cyclopentanol, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and assess the purity of the sample.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) and cyclopentanol (B49286) rings. The chemical shifts are influenced by the electronic environment of each proton. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) on the cyclopentanol ring would likely appear as a multiplet in the range of 3.5-4.5 ppm. chemicalbook.combas.bg The protons on the pyrrolidine ring would also show characteristic multiplets, with the proton at the stereocenter (C2) appearing in a distinct region. The absence of unexpected signals is a key indicator of the sample's purity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon attached to the hydroxyl group (C-OH) is expected to resonate in the downfield region, typically between 60 and 80 ppm. bas.bg The carbons of the pyrrolidine ring will also have characteristic chemical shifts. The number of observed signals should match the number of non-equivalent carbon atoms in the structure, further confirming its identity.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| OH | 1.0-3.0 | Broad Singlet | 1H |
| NH | 1.0-3.0 | Broad Singlet | 1H |
| CH (Pyrrolidine C2) | 3.0-3.5 | Multiplet | 1H |
| CH₂ (Pyrrolidine) | 1.5-3.0 | Multiplets | 6H |
| CH₂ (Cyclopentanol) | 1.4-2.0 | Multiplets | 8H |
| CH (Cyclopentanol C1) | Not Applicable | Not Applicable | Not Applicable |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C (Cyclopentanol C1-OH) | 70-85 |
| C (Pyrrolidine C2) | 55-65 |
| CH₂ (Pyrrolidine) | 20-50 |
| CH₂ (Cyclopentanol) | 20-40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orgyoutube.com Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orgyoutube.com Dehydration would result in the loss of a water molecule (18 amu). libretexts.orgyoutube.com For the pyrrolidine moiety, fragmentation often involves the loss of side chains or ring opening. nist.gov The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the compound. A high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement, further solidifying the elemental composition. rsc.org
Predicted Fragmentation Data for this compound:
| Fragment | Predicted m/z | Description |
| [M]⁺ | 155 | Molecular Ion |
| [M-H₂O]⁺ | 137 | Loss of water |
| [C₄H₈N]⁺ | 70 | Pyrrolidine ring fragment |
| [C₅H₉O]⁺ | 85 | Cyclopentanol ring fragment |
Chiral Chromatography (Gas Chromatography, High-Performance Liquid Chromatography) for Enantiomeric Excess Determination
Chiral chromatography is essential for determining the enantiomeric excess (e.e.) of a chiral compound, which is a measure of its enantiomeric purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for this purpose using a chiral stationary phase (CSP). nih.govmdpi.comresearchgate.net
Chiral Gas Chromatography (GC): For GC analysis, the enantiomers of this compound can be separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. chromatographyonline.com The two enantiomers will interact differently with the chiral selector, leading to different retention times and allowing for their separation and quantification. nih.govchromatographyonline.com In some cases, derivatization of the alcohol and amine groups may be necessary to improve volatility and separation. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. A column packed with a chiral stationary phase, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins, can be used. sigmaaldrich.com The choice of mobile phase is critical for achieving good separation. The differential interaction between the enantiomers and the CSP results in different elution times, enabling the determination of the enantiomeric excess by comparing the peak areas of the two enantiomers. sigmaaldrich.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govnasa.gov If a suitable single crystal of this compound can be obtained, this technique can provide precise information about bond lengths, bond angles, and the spatial arrangement of the atoms. The resulting electron density map unambiguously confirms the molecular structure and, through the anomalous dispersion effect, can be used to determine the absolute stereochemistry at the chiral centers, thus confirming the (R) configuration.
Optical Rotation Measurements for Enantiomeric Purity
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.orgnih.gov The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). masterorganicchemistry.comlibretexts.org
The specific rotation, [α], is a standardized measure of this property. For this compound, measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer allows for the calculation of the optical purity, which is directly related to the enantiomeric excess. libretexts.org A positive (+) or dextrorotatory rotation indicates one enantiomer, while a negative (-) or levorotatory rotation indicates the other. wikipedia.org The magnitude of the rotation is proportional to the concentration of the chiral substance and the path length of the light through the sample. masterorganicchemistry.comlibretexts.org
Future Directions and Research Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
Key areas of development include:
Biocatalytic Approaches: Utilizing enzymes for the synthesis of chiral amino alcohols is a highly attractive green alternative. mdpi.com Enzymes operate under mild conditions and can exhibit exceptional stereoselectivity, potentially allowing for a more direct synthesis from simple precursors. hims-biocat.eu For instance, a hypothetical biocatalytic route could involve the enzymatic reductive amination of a cyclopentyl ketone precursor, offering a more sustainable pathway compared to classical methods. mdpi.comnih.gov
Catalytic Hydrogenation: Moving away from stoichiometric reducing agents like metal hydrides towards catalytic hydrogenation represents a significant improvement in atom economy. nih.gov Developing catalytic systems for the asymmetric hydrogenation of suitable precursors could provide a scalable and more environmentally benign route to the target molecule. youtube.com
Renewable Feedstocks: Exploration into synthesizing the cyclopentane (B165970) or pyrrolidine (B122466) core from renewable bio-based sources is a long-term goal that aligns with the principles of sustainable chemistry. rsc.org
Table 1: Comparison of Hypothetical Synthetic Strategies for (R)-1-(Pyrrolidin-2-yl)cyclopentanol
| Feature | Classical Synthesis (Hypothetical) | Future Sustainable Synthesis (Potential) |
| Starting Materials | Petrochemical-based | Potentially bio-based or renewable |
| Key Steps | Multiple protection/deprotection steps, use of stoichiometric metal hydride reductants | Biocatalytic reductive amination or asymmetric hydrogenation |
| Atom Economy | Low to moderate, due to protecting groups and stoichiometric reagents wikipedia.org | High, minimizing by-product formation nih.gov |
| Solvent/Waste | High volume of organic solvents, metal waste | Aqueous media or green solvents, biodegradable waste |
| Energy Consumption | Often requires harsh conditions (high/low temperatures) | Mild, ambient temperature and pressure nih.gov |
Exploration of New Catalytic Transformations Beyond Established Applications
While proline and its derivatives are well-known for catalyzing aldol (B89426), Mannich, and Michael reactions, the unique structure of this compound suggests it could be effective in a wider range of transformations. organic-chemistry.orgcapes.gov.br The field of organocatalysis is continuously expanding, with new activation modes and reaction types being discovered. nih.govnumberanalytics.com
Future research should investigate the utility of this catalyst in emerging areas such as:
Asymmetric Cycloadditions: The rigid chiral environment provided by the catalyst could be ideal for controlling stereochemistry in various cycloaddition reactions, such as [3+2] or Diels-Alder reactions, to construct complex cyclic systems. acs.orgresearchgate.net
C-H Functionalization: Directing the functionalization of C-H bonds is a major goal in organic synthesis. The bifunctional nature of the catalyst (amine and alcohol) could be harnessed to direct site-selective C-H activation in suitable substrates. rsc.org
Photoredox Catalysis: Combining organocatalysis with photoredox catalysis opens up new pathways for radical-based transformations. nih.gov this compound could be explored for its ability to control the stereochemistry of enantioselective radical additions or couplings.
Organocascade Reactions: Designing complex, multi-step cascade reactions initiated by the catalyst could enable the rapid construction of intricate molecular architectures from simple starting materials, a highly efficient strategy in synthesis. wikipedia.org
Application of this compound in Complex Molecule Synthesis and Natural Product Analogues
The pyrrolidine scaffold is a privileged structure, appearing in a vast number of natural products and pharmaceuticals, including alkaloids and amino acids. wikipedia.orgresearchgate.net This makes pyrrolidine-based catalysts particularly valuable tools for the synthesis of biologically relevant molecules. mdpi.comrsc.org A significant future direction for this compound is its deployment in the total synthesis of complex natural products and the generation of novel analogues for pharmaceutical discovery.
Potential synthetic targets and strategies include:
Alkaloid Synthesis: Many alkaloids feature stereochemically dense pyrrolidine or related heterocyclic cores. The catalyst could be employed in a key stereochemistry-defining step to access these frameworks.
Synthesis of Polyketides and Terpenoids: The cyclopentane ring is a common feature in many terpenoid and polyketide natural products. The catalyst could be used to construct chiral cyclopentane-containing building blocks or to perform stereoselective transformations on existing cyclopentanoid skeletons.
Generation of Natural Product Analogues: By applying the catalyst to substrates that are similar but not identical to natural precursors, novel analogues can be synthesized. This strategy is crucial for structure-activity relationship (SAR) studies in drug development.
Table 2: Potential Applications in Natural Product Synthesis
| Natural Product Class | Key Structural Motif | Potential Role of the Catalyst |
| Indolizidine & Pyrrolizidine Alkaloids | Chiral pyrrolidine ring | Asymmetric synthesis of the core heterocyclic structure. |
| Cyclopentanoid Monoterpenes | Functionalized cyclopentane ring | Stereoselective construction of the cyclopentane core via Michael additions or aldol reactions. |
| Prostaglandin Analogues | Substituted cyclopentane ring | Control of stereocenters on the cyclopentane ring. |
| Non-canonical Amino Acids | Chiral α- or β-amino acid | Asymmetric synthesis of proline or cyclopentyl glycine (B1666218) derivatives. rsc.org |
Advanced Computational Design and Optimization of this compound Derivatives for Specific Catalytic Functions
The era of trial-and-error catalyst development is being superseded by rational, computer-aided design. nih.gov Computational methods like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling are powerful tools for understanding reaction mechanisms and predicting catalyst performance. abu.edu.ng This in silico approach allows for the rapid screening of virtual libraries of catalyst derivatives, saving significant time and resources.
Future research will leverage these tools to:
Optimize the Catalyst Scaffold: By computationally modeling derivatives—for example, by altering the substitution on the cyclopentanol (B49286) ring or modifying the pyrrolidine nitrogen—researchers can predict how these changes will affect steric hindrance, electronic properties, and ultimately, catalytic activity and enantioselectivity. abu.edu.ng
Design Second-Generation Catalysts: Computational studies can identify key catalyst-substrate interactions, such as hydrogen bonding, that are crucial for stereocontrol. acs.org This knowledge can be used to design new, more effective catalysts tailored for specific and challenging chemical transformations. researchgate.net For instance, a more acidic or bulkier derivative might be designed to improve performance in a particular reaction. organic-chemistry.org
Elucidate Reaction Mechanisms: A deeper understanding of the transition states involved in the catalytic cycle can lead to the development of catalysts with enhanced reactivity and selectivity.
Table 3: Computationally Guided Catalyst Optimization
| Molecular Moiety | Property to Tune | Desired Outcome |
| Cyclopentanol Group | Steric bulk, hydrogen-bonding capacity | Enhance facial shielding of the substrate, improve enantioselectivity. |
| Pyrrolidine Nitrogen | Basicity, nucleophilicity | Modulate rate of enamine/iminium ion formation, optimize reaction kinetics. |
| Pyrrolidine Ring | Conformational rigidity (e.g., by fusion to another ring) | Reduce conformational flexibility, lock in an optimal geometry for stereocontrol. |
| N-H Proton | Acidity | Tune the strength of hydrogen-bonding interactions with the substrate. |
Expanding the Scope of Chiral Amine-Alcohol Catalysis in Emerging Reaction Types
The broader field of chiral amine-alcohol catalysis is continually evolving, driven by the need for novel synthetic methods. westlake.edu.cnrsc.orgnih.gov The bifunctional nature of these catalysts, where both the amine and alcohol groups can participate in the reaction, makes them particularly versatile. researchgate.net this compound is well-positioned to contribute to and benefit from these advancements.
Promising frontiers for exploration include:
Dual Catalysis: Combining the organocatalyst with a transition metal catalyst in a cooperative or synergistic fashion can enable transformations that are not possible with either catalyst alone. nih.gov This approach can provide access to novel reactivity and stereoselectivity.
Catalysis in Unconventional Media: Performing organocatalytic reactions in environmentally benign solvents like water, or in specialized media like ionic liquids or deep eutectic solvents, is a key aspect of sustainable chemistry. nih.govjapsonline.com Future work will involve adapting the use of this compound to these systems.
Late-Stage Functionalization: A major challenge in synthesis is the modification of complex molecules, such as existing drugs or natural products, in the final stages of a synthetic sequence. Developing robust organocatalytic methods for selective late-stage functionalization is a high-priority research area. nih.govorganic-chemistry.org
Asymmetric Synthesis of Si-Stereogenic Centers: The creation of chiral silicon compounds is an emerging area of synthesis. Organocatalysis has recently been shown to be a powerful tool for this purpose, representing a novel and challenging frontier for catalysts like this compound. acs.org
By pushing the boundaries in these research areas, this compound and its future derivatives will continue to be valuable tools for the construction of complex, chiral molecules, contributing to advances in medicine, materials science, and beyond. rsc.orgacs.org
Q & A
Q. How can researchers optimize the stereoselective synthesis of (R)-1-(Pyrrolidin-2-yl)cyclopentanol to achieve high enantiomeric purity?
Methodological Answer :
- Chiral Pool Strategy : Use (R)-pyrrolidine as a starting material to preserve stereochemistry during cyclopentanol coupling. Employ Mitsunobu or nucleophilic substitution reactions with cyclopentanol derivatives, ensuring retention of configuration via chiral HPLC validation .
- Catalytic Asymmetric Synthesis : Utilize transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of ketone intermediates. Monitor reaction progress via NMR or polarimetry .
- Purification : Apply column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the enantiomerically pure product. Validate purity using [¹³C NMR] and optical rotation measurements .
Q. What analytical techniques are most effective for confirming the structural integrity and stereochemical configuration of this compound?
Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of cyclopentanol hydroxyl (-OH) and pyrrolidine ring protons. Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to determine absolute configuration. Compare experimental data with computational models (e.g., density functional theory) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, ensuring no byproducts or degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound derivatives in biomedical applications?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and fibroblast activation protein (FAP) using software like GROMACS. Validate binding affinity via free-energy calculations (e.g., MM/PBSA) .
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (ΔG, ΔH) for derivatization reactions (e.g., boronation for radiopharmaceuticals). Compare with experimental calorimetry data to refine reaction pathways .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, solubility) for drug design optimization .
Q. What strategies enable the incorporation of this compound into targeted drug delivery systems for detecting fibroblast activation protein (FAP)?
Methodological Answer :
- Boronated Derivatives : Synthesize HYNIC-IFAP analogs by conjugating the compound with -chelating agents. Validate targeting efficiency via in vitro FAP-binding assays and SPECT/CT imaging in murine models .
- Prodrug Design : Functionalize the hydroxyl group with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) to enhance site-specific release. Monitor hydrolysis kinetics using HPLC-MS .
Q. How can thermodynamic group contribution methods resolve contradictions in equilibrium yields during cyclopentanol synthesis?
Methodological Answer :
- Group Contribution Calculations : Estimate enthalpy (ΔH) and entropy (ΔS) changes for esterification and transesterification steps using Benson’s method. Compare predicted equilibrium constants (Keq) with experimental GC-MS data to identify deviations .
- Reaction Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) or catalysts (e.g., lipases vs. acid catalysts) to shift equilibrium toward desired products. Validate via Arrhenius plots .
Key Considerations for Experimental Design
- PICO Framework : Define Population (e.g., FAP-overexpressing cells), Intervention (compound derivatives), Comparison (untreated controls), and Outcomes (binding affinity, imaging contrast) .
- FINER Criteria : Ensure feasibility (access to chiral catalysts), novelty (untested FAP-targeting applications), and relevance (cancer diagnostics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
